4-Aminoazepan-2-one

説明

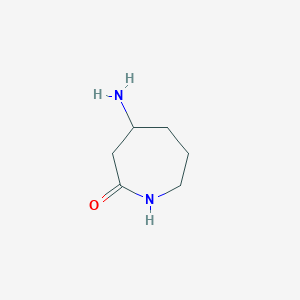

4-Aminoazepan-2-one is a seven-membered lactam (azepanone) featuring an amino group at the 4-position of the ring. This compound belongs to the class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural similarity to bioactive molecules.

特性

分子式 |

C6H12N2O |

|---|---|

分子量 |

128.17 g/mol |

IUPAC名 |

4-aminoazepan-2-one |

InChI |

InChI=1S/C6H12N2O/c7-5-2-1-3-8-6(9)4-5/h5H,1-4,7H2,(H,8,9) |

InChIキー |

VTQGYRVGBASLDF-UHFFFAOYSA-N |

正規SMILES |

C1CC(CC(=O)NC1)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 4-Aminoazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-aminocaproic acid. This reaction typically requires the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the lactam ring.

Industrial Production Methods: In industrial settings, 3-aminocaprolactam is often produced via the Beckmann rearrangement of cyclohexanone oxime. This process involves the treatment of cyclohexanone oxime with an acid catalyst, such as sulfuric acid, to induce the rearrangement and form the lactam structure. The resulting caprolactam is then subjected to further chemical modifications to introduce the amino group at the desired position.

化学反応の分析

Types of Reactions: 4-Aminoazepan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted caprolactam derivatives.

科学的研究の応用

4-Aminoazepan-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.

Industry: this compound is used in the production of nylon-6 and other high-performance polymers.

作用機序

The mechanism of action of 3-aminocaprolactam involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the third position allows it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic reactions, depending on the specific context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Aminoazepan-2-one Hydrochloride

The 6-amino positional isomer, 6-Aminoazepan-2-one hydrochloride (CAS: 1292369-18-6), shares the same azepanone backbone but differs in the amino group placement. Key distinctions include:

- Solubility and Stability : The hydrochloride salt form enhances solubility in polar solvents compared to the free base.

- Commercial Availability: Both 4- and 6-amino derivatives are listed as discontinued, indicating niche research use .

| Property | 4-Aminoazepan-2-one | 6-Aminoazepan-2-one Hydrochloride |

|---|---|---|

| Amino Group Position | 4 | 6 |

| Salt Form | Hydrochloride* | Hydrochloride |

| CAS Number | Not specified | 1292369-18-6 |

| Commercial Status | Discontinued | Discontinued |

Smaller Lactam Analogue: 4-(2-Aminophenoxy)azetidin-2-one

This compound features a four-membered azetidinone ring with an aminophenoxy substituent. Differences include:

- Ring Strain: The smaller azetidinone ring introduces higher ring strain, increasing reactivity in ring-opening reactions.

- Applications : Used in pharmaceutical and agrochemical research, likely for its versatility in forming covalent bonds with biological targets .

| Property | This compound | 4-(2-Aminophenoxy)azetidin-2-one |

|---|---|---|

| Ring Size | 7-membered | 4-membered |

| Functional Groups | Amino, lactam | Aminophenoxy, lactam |

| Synthetic Utility | Drug intermediates | Covalent inhibitors, agrochemicals |

Amino-Substituted Ketones: 4-Aminoacetophenone

4-Aminoacetophenone (CAS: Not listed in evidence) is an aromatic ketone with an amino group at the para position. Key contrasts:

- Structure: Linear acetophenone vs. cyclic lactam.

- Reactivity: The aromatic ring in 4-aminoacetophenone enables electrophilic substitution, whereas this compound’s lactam ring favors nucleophilic attacks at the carbonyl.

- Applications: 4-Aminoacetophenone is used in dye synthesis and as a UV absorber, contrasting with the pharmacological focus of azepanones .

Research Implications and Challenges

- Synthetic Complexity: The seven-membered ring in this compound poses synthetic challenges due to entropic factors during cyclization.

- Biological Relevance: Larger lactams like azepanones may mimic peptide backbones more effectively than smaller rings, enhancing drug-likeness.

- Safety and Handling: Derivatives like 6-Aminoazepan-2-one hydrochloride require strict safety protocols, as detailed in GHS-compliant SDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。